3,3,3-Trifluoropropylmethanesulfonate
Description
3,3,3-Trifluoropropylmethanesulfonate is a sulfonate ester characterized by a trifluoropropyl group (-CF₂CF₂CH₃) linked to a methanesulfonate moiety (-OSO₂CH₃). This compound is notable for its electron-withdrawing trifluoromethyl group, which enhances its stability and reactivity in organic synthesis. Sulfonate esters like this are widely used as alkylating agents, intermediates in pharmaceuticals, and derivatization reagents in analytical chemistry.
Properties
IUPAC Name |
4,4,4-trifluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c5-4(6,7)2-1-3-11(8,9)10/h1-3H2,(H,8,9,10)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJYKNDQMVDBKS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3O3S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropylmethanesulfonate typically involves the reaction of 3,3,3-trifluoropropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The reaction mixture is then washed, dried, and purified to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoropropylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 3,3,3-trifluoropropanol and methanesulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 3,3,3-Trifluoropropanol and methanesulfonic acid.
Scientific Research Applications
3,3,3-Trifluoropropylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoropropyl groups into molecules.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropylmethanesulfonate involves its ability to act as an electrophile, facilitating the substitution of its trifluoropropyl group with various nucleophiles. This reactivity is due to the electron-withdrawing nature of the trifluoromethyl group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations
2.1.1. Sulfonate Esters vs. Silylating Agents
- Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (): A silylating agent used for derivatizing polar compounds (e.g., β-blockers, estrogens) in gas chromatography-mass spectrometry (GC-MS). Unlike sulfonate esters, silylating agents replace active hydrogens with silyl groups to improve volatility. The trifluoropropyl group here enhances thermal stability, but the silicon-based structure limits its use in alkylation reactions .
- 3-[3-(Trifluoromethyl)phenyl]propyl Methanesulfonate (): Aromatic sulfonate ester with a trifluoromethylphenyl group.
2.1.2. Sulfonate Esters vs. Thioethers
- Cangrelor (): An antiplatelet drug containing a (3,3,3-trifluoropropyl)thio group. Thioethers (-S-CF₂CF₂CH₃) exhibit different stability and biological activity compared to sulfonate esters. The sulfur atom in cangrelor contributes to its metabolic resistance, whereas sulfonate esters are more reactive as leaving groups in synthesis .
2.1.3. Sulfonate Esters vs. Carboxylic Acids
- 3,3,3-Trifluoropropionic Acid Derivatives (): Carboxylic acids (-COOH) derived from 3,3,3-trifluoropropionic acid serve as intermediates in agrochemicals and pharmaceuticals. Their acidity (pKa ~1–2) contrasts with the neutral, non-ionic nature of sulfonate esters, making them unsuitable for alkylation but ideal for coupling reactions .
Chemical and Physical Properties
- Electron-Withdrawing Effects: The trifluoropropyl group in sulfonate esters reduces electron density at the sulfonate oxygen, enhancing leaving-group ability in SN2 reactions compared to non-fluorinated analogs .
- Thermal Stability : Trifluoropropyl-containing silicones () demonstrate superior thermal and chemical resistance, a trait likely shared by 3,3,3-trifluoropropylmethanesulfonate in high-temperature reactions .
- Solubility : Sulfonate esters are generally lipophilic, but the trifluoromethyl group may increase solubility in fluorinated solvents, unlike hydrophilic carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
